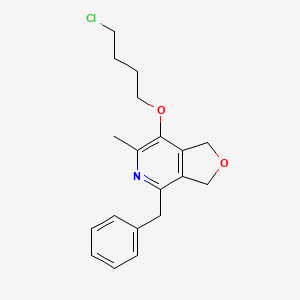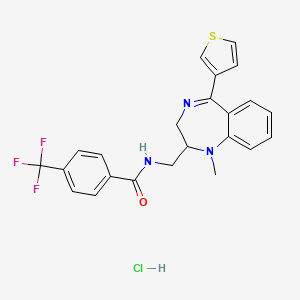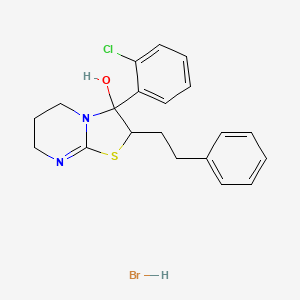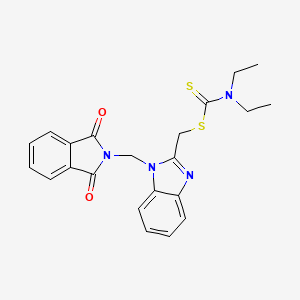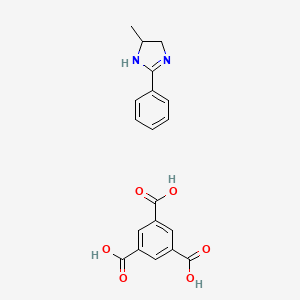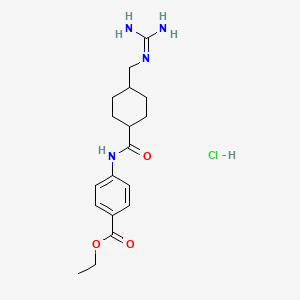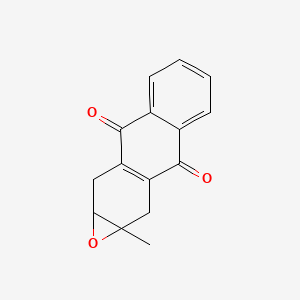
Copper;2-aminoethanol;sulfane;sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-amino, sulfur, copper sulfide reaction product is a complex chemical compound formed through the interaction of ethanol, 2-amino groups, sulfur, and copper sulfide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-amino, sulfur, copper sulfide reaction product typically involves the reaction of ethanol with 2-amino groups in the presence of sulfur and copper sulfide. The reaction conditions often include controlled temperature and pressure to ensure the proper formation of the compound. The specific synthetic route may vary depending on the desired purity and yield of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where ethanol, 2-amino groups, sulfur, and copper sulfide are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidation products.
Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
Ethanol, 2-amino, sulfur, copper sulfide reaction product has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as nanocomposites and sensors.
Mechanism of Action
The mechanism of action of ethanol, 2-amino, sulfur, copper sulfide reaction product involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Copper(II) sulfide (CuS): Known for its unique optical and electrical properties.
Copper(I) sulfide (Cu2S): Used in various industrial applications due to its conductivity.
Ethanol, 2-amino, sulfur compounds: These compounds share similar chemical properties but differ in their specific applications and reactivity.
Uniqueness: Ethanol, 2-amino, sulfur, copper sulfide reaction product is unique due to its combination of ethanol, 2-amino groups, sulfur, and copper sulfide, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C2H9CuNOS2 |
|---|---|
Molecular Weight |
190.8 g/mol |
IUPAC Name |
copper;2-aminoethanol;sulfane;sulfide |
InChI |
InChI=1S/C2H7NO.Cu.H2S.S/c3-1-2-4;;;/h4H,1-3H2;;1H2;/q;+2;;-2 |
InChI Key |
XLLBDHCLPMNKTP-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.S.[S-2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




